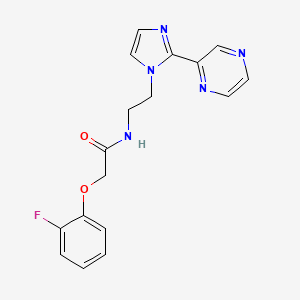
2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
This compound features a complex structure that includes a fluorophenoxy group, an imidazole ring, and a pyrazine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cells.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related imidazole derivative demonstrated outstanding antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The study reported an IC50 value of 18.53 µM , indicating effective inhibition of cell proliferation compared to established chemotherapeutics like 5-FU and MTX .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 4f | A549 | 18.53 | More potent than 5-FU |
| 4f | HeLa | 3.24 | Higher apoptosis rate than 5-FU |
The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, the compound was shown to increase the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner . This shift in protein expression leads to enhanced apoptotic activity, making it a promising candidate for further development as an antitumor agent.
Case Studies
In a notable case study involving related pyrazine compounds, researchers evaluated the antiproliferative effects on multiple cancer cell lines. The findings highlighted that modifications to the structure significantly influenced biological activity. For instance, the introduction of specific substituents on the imidazole ring improved selectivity for tumor cells over normal cells .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is useful to compare it with other known compounds exhibiting similar activities:
| Compound Name | Target Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | Various | ~20 | Inhibition of RNA synthesis |
| Methotrexate (MTX) | Various | ~15 | Inhibition of dihydrofolate reductase |
| 4f | A549 | 18.53 | Induction of apoptosis via Bax/Bcl-2 ratio |
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-13-3-1-2-4-15(13)25-12-16(24)21-7-9-23-10-8-22-17(23)14-11-19-5-6-20-14/h1-6,8,10-11H,7,9,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVOZCLTXDONEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














